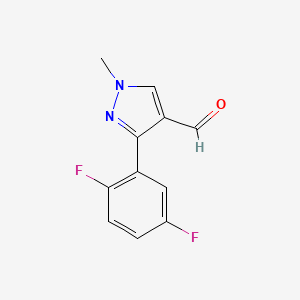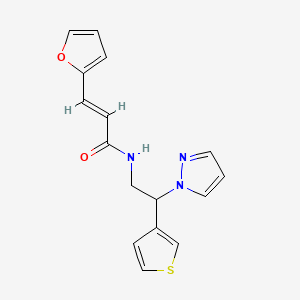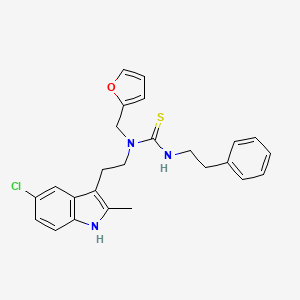![molecular formula C18H11BrN2O3S B2607167 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 1448077-83-5](/img/structure/B2607167.png)
4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide, also known as 4-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide:
Pharmacological Research: Dopamine D2 Receptor Antagonists
This compound has shown potential as a selective inhibitor of the Dopamine D2 receptor. Dopamine D2 receptor antagonists are crucial in the treatment of various central nervous system disorders, including schizophrenia, bipolar disorder, and psychosis . The specificity of this compound towards the D2 receptor makes it a valuable candidate for developing new antipsychotic medications with potentially fewer side effects compared to existing treatments.
Neuroprotective Agents
Research indicates that derivatives of this compound may possess neuroprotective properties. These properties are particularly beneficial in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s . By protecting neurons from oxidative stress and apoptosis, these compounds could slow the progression of these debilitating conditions.
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory effects. It could be used to develop new anti-inflammatory drugs that target specific pathways involved in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease . This application is significant as it offers an alternative to current treatments that often have severe side effects.
Cancer Research: Antitumor Activity
Preliminary studies have shown that this compound may exhibit antitumor activity. It could inhibit the growth of certain cancer cells by interfering with cell signaling pathways essential for tumor growth and survival . This makes it a promising candidate for further research in cancer therapeutics, particularly for cancers that are resistant to conventional treatments.
Antiviral Agents
The unique chemical structure of this compound suggests it could be effective against certain viral infections. By inhibiting viral replication, it could serve as a basis for developing new antiviral drugs . This is particularly relevant in the context of emerging viral diseases where new therapeutic options are urgently needed.
Antibacterial Applications
There is potential for this compound to be developed into antibacterial agents. Its ability to disrupt bacterial cell wall synthesis or interfere with bacterial DNA replication could make it effective against antibiotic-resistant strains . This application is crucial in the fight against the growing threat of antibiotic resistance.
Analytical Chemistry: Chemical Probes
In analytical chemistry, this compound can be used as a chemical probe to study various biochemical pathways. Its specific binding properties make it useful for identifying and characterizing biological targets in complex biological systems . This application is essential for advancing our understanding of cellular processes and developing new diagnostic tools.
Material Science: Organic Semiconductors
The compound’s electronic properties suggest it could be used in the development of organic semiconductors. These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . This application highlights the compound’s versatility beyond traditional pharmaceutical uses.
Eigenschaften
IUPAC Name |
4-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3S/c19-10-7-16(25-9-10)18(23)20-11-5-6-14-12(8-11)17(22)21-13-3-1-2-4-15(13)24-14/h1-9H,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVORTYVGMHHGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2607084.png)

![1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2607087.png)
![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2607089.png)
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2607093.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2607094.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2607095.png)
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)
![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)

